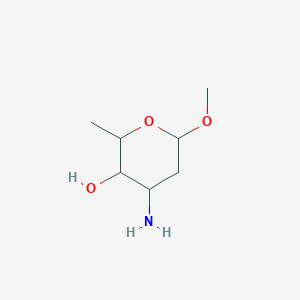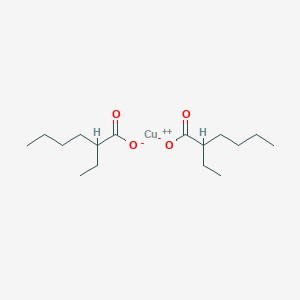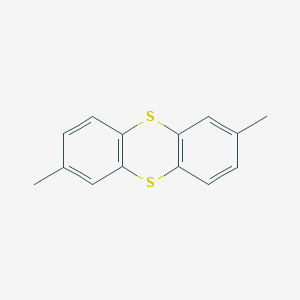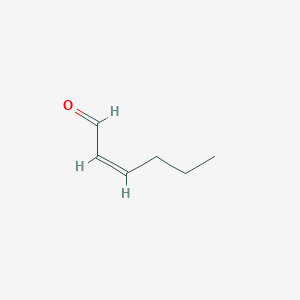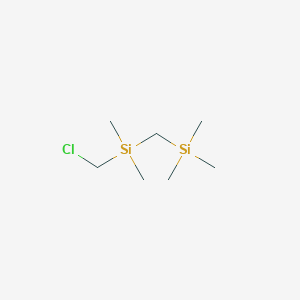
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane
Vue d'ensemble
Description
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is a chemical compound with the molecular formula C7H19ClSi2 . It has a molecular weight of 194.85 .
Synthesis Analysis
The synthesis of similar compounds such as (Chloromethyl)trimethylsilane has been reported in the literature . It can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 9 non-H bonds and 2 rotatable bonds . It consists of 19 Hydrogen atoms, 7 Carbon atoms, and 1 Chlorine atom .
Chemical Reactions Analysis
The compound is likely to be reactive towards nucleophiles, resulting in the replacement of the chloride . In a characteristic reaction, the nucleophile could be water, resulting in hydrolysis .
Physical And Chemical Properties Analysis
The compound has a density of 0.895 g/cm3 . It has a boiling point of 70°C at 15mm and a flash point of 53.9°C . The vapor pressure is 1.15mmHg at 25°C, and the refractive index is 1.414 .
Applications De Recherche Scientifique
Synthesis of Terminal Alkenes
This compound can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . Terminal alkenes are valuable in organic synthesis because they can be converted into a variety of other functional groups.
Preparation of Trimethylsilylmethyl Magnesium Chloride
The compound can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride . This reagent is commonly used in Peterson methylenation, a reaction used to convert α-hydroxy ketones to alkenes.
Organosilicon Reagents
As an organosilicon compound, it can be used as a reagent in various organic synthesis reactions . Organosilicon reagents are often used in the formation of carbon-silicon bonds, which are key in the synthesis of many pharmaceuticals and agrochemicals.
Synthesis of Silanes
This compound can potentially be used in the synthesis of other silanes . Silanes are used in a variety of applications, including as reducing agents, silylation reagents, and in the production of silicones.
Material Science Research
Given its unique structure, this compound could be of interest in material science research, particularly in the study of silicon-based materials .
Potential Use in Polymer Chemistry
Due to the presence of both silicon and chlorine atoms in its structure, this compound could potentially be used in the synthesis of silicon-based polymers .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is aldehydes or ketones . These organic compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes or ketones) in the presence of triphenylphosphine . This interaction leads to the synthesis of terminal alkenes , which are unsaturated hydrocarbons and have a carbon-carbon double bond at the end of the carbon chain.
Biochemical Pathways
The affected pathway is the synthesis of terminal alkenes from aldehydes or ketones . Terminal alkenes are significant in organic chemistry as they can undergo various reactions, leading to the formation of a wide range of other organic compounds. The downstream effects include the production of different organic materials, which can be used in various industrial applications.
Result of Action
The primary result of the action of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is the formation of terminal alkenes . These compounds are versatile and can be used as building blocks in the synthesis of a wide range of organic compounds.
Action Environment
The action of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane can be influenced by various environmental factors. For instance, the presence of moisture can affect the stability of the compound . Therefore, it is recommended to store the compound in a dry environment . Additionally, the compound is highly flammable , so it should be kept away from heat sources and open flames .
Propriétés
IUPAC Name |
chloromethyl-dimethyl-(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19ClSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZTYASEAQTKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066360 | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane | |
CAS RN |
18306-73-5 | |
| Record name | [[(Chloromethyl)dimethylsilyl]methyl]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (((chloromethyl)dimethylsilyl)methyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(chloromethyl)dimethylsilyl]methyl]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



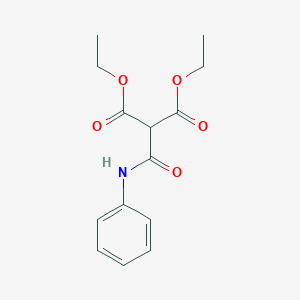
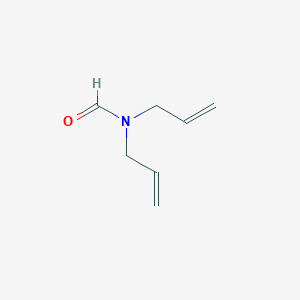


![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
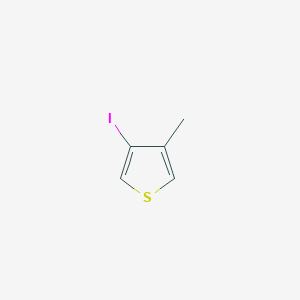
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

